(2R)-2-methylpent-4-enoic acid (2R)-2-methylpent-4-enoic acid
Brand Name: Vulcanchem
CAS No.: 63527-49-1
VCID: VC4119197
InChI: InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8)/t5-/m1/s1
SMILES: CC(CC=C)C(=O)O
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol

(2R)-2-methylpent-4-enoic acid

CAS No.: 63527-49-1

Cat. No.: VC4119197

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-methylpent-4-enoic acid - 63527-49-1

Specification

CAS No. 63527-49-1
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
IUPAC Name (2R)-2-methylpent-4-enoic acid
Standard InChI InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8)/t5-/m1/s1
Standard InChI Key HVRZYSHVZOELOH-RXMQYKEDSA-N
Isomeric SMILES C[C@H](CC=C)C(=O)O
SMILES CC(CC=C)C(=O)O
Canonical SMILES CC(CC=C)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(2R)-2-Methylpent-4-enoic acid (C6H10O2\text{C}_6\text{H}_{10}\text{O}_2) belongs to the class of methyl-branched fatty acids. Its IUPAC name, (2R)-2-methylpent-4-enoic acid, reflects the stereochemistry at the second carbon (RR-configuration) and the double bond between carbons 4 and 5. The compound’s structure is represented by the SMILES notation C[C@@H](CC=C)C(=O)O\text{C}[C@@H](\text{CC}=\text{C})\text{C}(=\text{O})\text{O}, highlighting its chiral center and unsaturated backbone.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight114.14 g/mol
Molecular FormulaC6H10O2\text{C}_6\text{H}_{10}\text{O}_2
SMILES NotationCC(CC=C)C(=O)O\text{CC}(\text{CC}=\text{C})\text{C}(=\text{O})\text{O}
Boiling PointNot reported-
Melting PointNot reported-

The double bond at C4-C5 introduces geometric isomerism, though the EE-configuration is predominant due to steric factors during synthesis . The carboxylic acid group (-COOH\text{-COOH}) contributes to its acidity (pKa4.5\text{p}K_a \approx 4.5), enabling deprotonation under basic conditions for nucleophilic reactions.

Synthesis Methods

Chiral Auxiliary-Based Synthesis

The enantioselective synthesis of (2R)-2-methylpent-4-enoic acid predominantly employs oxazolidinone chiral auxiliaries, a method pioneered by David Evans. This three-step process ensures high stereochemical fidelity :

  • Acylation: An oxazolidinone derivative is acylated using triethylamine (Et3N\text{Et}_3\text{N}) and 4-dimethylaminopyridine (DMAP\text{DMAP}) as catalysts. This step forms an acyloxy intermediate.

  • Enolate Alkylation: The enolate generated via sodium bis(trimethylsilyl)amide (NaHMDS\text{NaHMDS}) reacts with allyl iodide (CH2=CHCH2I\text{CH}_2=\text{CHCH}_2\text{I}), introducing the pentene group.

  • Auxiliary Cleavage: Lithium hydroxide (LiOH\text{LiOH}) in aqueous hydrogen peroxide (H2O2\text{H}_2\text{O}_2) cleaves the oxazolidinone, yielding the target acid. Sodium sulfite (Na2SO3\text{Na}_2\text{SO}_3) is often added to reduce residual peroxides .

This method achieves enantiomeric excess (eeee) >98%, critical for pharmaceutical applications.

Alternative Routes

Alternative syntheses include enzymatic resolution of racemic mixtures and asymmetric hydrogenation, though these are less prevalent due to lower yields.

Applications in Pharmaceutical Synthesis

Role in Sacubitril Production

(2R)-2-Methylpent-4-enoic acid is a key intermediate in synthesizing Sacubitril, a component of the heart failure drug Entresto®. The compound introduces a chiral center at the β-position of Sacubitril’s γ-amino acid moiety, ensuring proper binding to neprilysin, the target enzyme . Stereochemical precision here is vital: the RR-configuration optimizes hydrogen bonding with neprilysin’s active site, enhancing inhibitory activity.

Chiral Building Block in Organic Chemistry

The compound’s reactivity profile enables diverse transformations:

  • Nucleophilic Additions: The α,β-unsaturated system undergoes Michael additions with amines or thiols, forming β-substituted derivatives.

  • Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Heck reactions) extend the carbon chain for complex molecule assembly.

Table 2: Example Derivatives Synthesized from (2R)-2-Methylpent-4-enoic Acid

DerivativeApplicationReference
(2R)-2-(Trifluoroacetamido)pent-4-enoic acidProtease inhibitor intermediates
5-(Morpholin-4-yl)pent-2-enoic acidKinase inhibitor scaffolds

Biological Activity and Metabolic Pathways

Role in Lipid Metabolism

As a methyl-branched fatty acid, (2R)-2-methylpent-4-enoic acid may participate in β-oxidation pathways. In vitro studies suggest it is metabolized by acyl-CoA dehydrogenases, though its exact role remains under investigation .

Comparative Analysis with Structural Analogues

(2S)-2-Methylpent-4-enoic Acid

The SS-enantiomer exhibits distinct biological behavior. In Sacubitril synthesis, the SS-form reduces neprilysin affinity by 40%, underscoring the RR-form’s superiority .

Saturated Analogues

Hydrogenation of the C4-C5 double bond yields 2-methylpentanoic acid, which lacks reactivity in Michael additions, limiting its synthetic utility.

Challenges and Future Directions

Scalability of Synthesis

Current methods rely on costly chiral auxiliaries. Future work may explore catalytic asymmetric synthesis to reduce costs.

Unexplored Biological Roles

The compound’s impact on lipid-mediated signaling (e.g., through PPAR-γ) warrants investigation for metabolic disorder therapeutics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator